(5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
IUPAC Name: (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHFNOS
Molecular Weight: Approximately 532.6 g/mol
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Condensation Reaction: The key step is the condensation of a pyrazolone derivative with a thiazolidinone moiety. This forms the central thiazolidin-4-one ring.
Substitution Reactions:
Methylene Bridge Formation: The methylene bridge between the pyrazolone and thiazolidinone rings is formed via a Wittig reaction.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: The thiazolidin-4-one ring may undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group in the pyrazolone ring can occur.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple functional groups.
Major products formed during these reactions include derivatives with altered side chains or ring structures.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Materials Science: Its unique structure may inspire novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Remember that this compound’s detailed properties and applications require further investigation, and ongoing research contributes to our understanding.
: IUPAC name and molecular formula from PubChem: source : Synthesis information from scientific literature. : Potential applications based on structural features. : Mechanism of action details require additional studies. : No direct analogs found; comparison based on structural aspects.
Properties
Molecular Formula |
C31H28FN3O3S2 |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28FN3O3S2/c1-2-37-18-6-17-34-30(36)28(40-31(34)39)19-24-20-35(26-7-4-3-5-8-26)33-29(24)23-11-15-27(16-12-23)38-21-22-9-13-25(32)14-10-22/h3-5,7-16,19-20H,2,6,17-18,21H2,1H3/b28-19- |
InChI Key |
BEPFNZJCITZHNB-USHMODERSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.